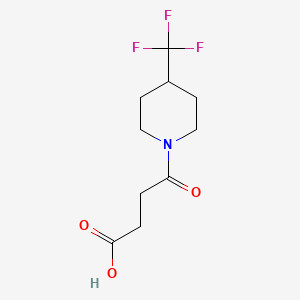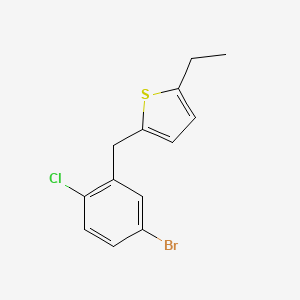
5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Non-Peptide Small Molecular Antagonists
A study by H. Bi (2015) details the synthesis of benzamide derivatives, including compounds similar to "5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene," as potential CCR5 antagonists. These compounds were synthesized through a series of reactions, including elimination, reduction, and bromination, and were characterized for their structure and biological activity, highlighting their potential in developing treatments for diseases where CCR5 plays a role (H. Bi, 2015).
Catalyst for Synthesis of Pyrazol Derivatives
Research by Z. Karimi-Jaberi et al. (2012) introduced a new and efficient catalyst for the synthesis of pyrazol derivatives. While not directly mentioning "this compound," the methodology could be applicable to compounds with similar structures, offering a straightforward approach to synthesizing complex organic compounds with potential pharmacological applications (Z. Karimi-Jaberi et al., 2012).
Hydrodehalogenation and Reductive Radical Cyclization
Santiago E. Vaillard et al. (2004) explored the photostimulated reactions of aryl chlorides and bromides, leading to reduced products or cyclized reduced products, depending on the aryl moieties present. This research suggests that compounds like "this compound" could be used in similar processes to achieve high yields of desired products, underscoring the importance of such compounds in synthetic organic chemistry (Santiago E. Vaillard et al., 2004).
Synthesis of Benzo[b]thiophenes
Patrick A. Pié and L. Marnett (1988) reported the synthesis of benzo[b]thiophenes substituted at various positions, using a method that could potentially be applied to "this compound." This research highlights the versatility of such compounds in synthesizing heterocyclic compounds with various substitutions, which could be valuable in pharmaceutical research and development (Patrick A. Pié and L. Marnett, 1988).
Dissociative Electron Attachment Studies
A. Modelli's research (2005) on the electron transmission and dissociative electron attachment spectra for (bromoalkyl)benzenes, including compounds with similar structures to "this compound," provides insights into the electronic properties of such compounds. This study is significant for understanding the interaction of these compounds with electrons, which could have implications in materials science and electron transfer studies (A. Modelli, 2005).
Zukünftige Richtungen
As “5-Bromo-2-chloro-1-(5-ethyl-2-thienylmethyl)benzene” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy , future research could focus on optimizing its synthesis and exploring its potential in the development of new antidiabetic drugs.
Eigenschaften
IUPAC Name |
2-[(5-bromo-2-chlorophenyl)methyl]-5-ethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClS/c1-2-11-4-5-12(16-11)8-9-7-10(14)3-6-13(9)15/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMYXHXKHPZDBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)CC2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

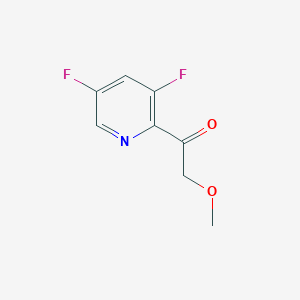
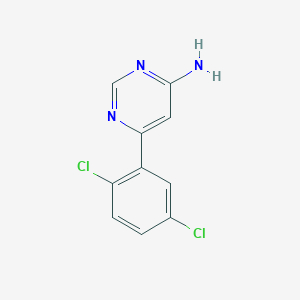
![2-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1466873.png)
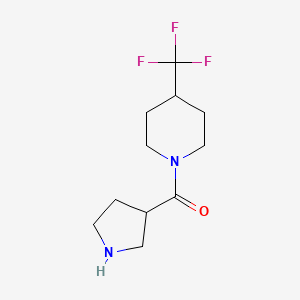
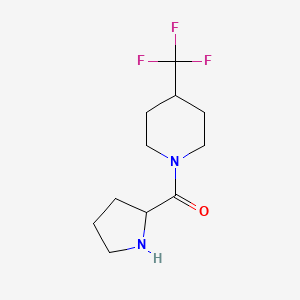
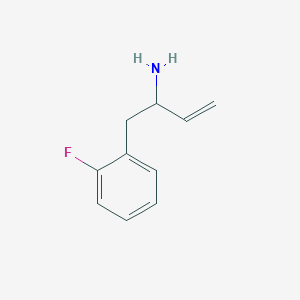
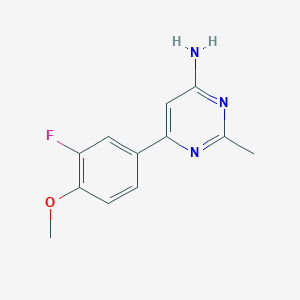
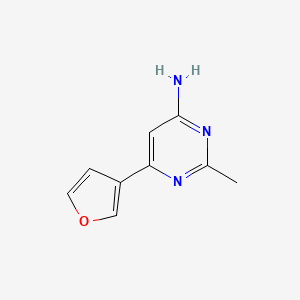
![7-Benzyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1466881.png)
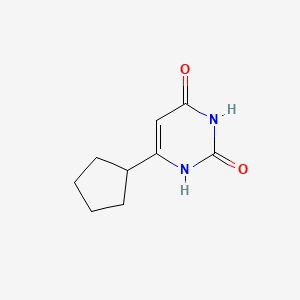
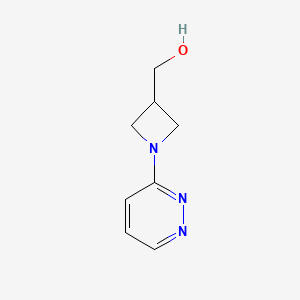
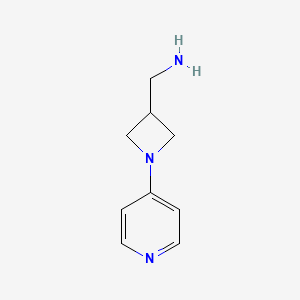
![{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1466886.png)
